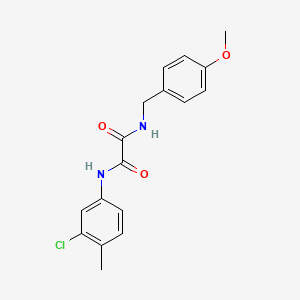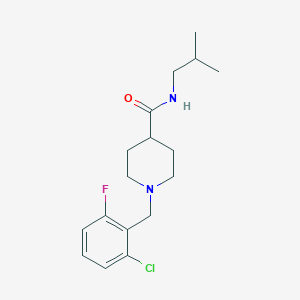
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is a synthetic compound that belongs to the class of amides. This compound has gained significant attention in the scientific community due to its various applications in research.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of various enzymes and modulating the immune system. The exact molecular targets of this compound are still under investigation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to inhibit tumor growth and metastasis in various cancer models. Additionally, this compound has been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its wide range of biological activities. This compound can be used to study various biological processes such as inflammation, pain, and cancer. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide. One direction is to further investigate the molecular targets of this compound and its mechanism of action. Another direction is to explore its potential as a therapeutic agent for various diseases such as arthritis, cancer, and autoimmune disorders. Additionally, the development of more water-soluble derivatives of this compound could expand its potential applications in lab experiments.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide involves the reaction of 3-chloro-4-methylbenzoyl chloride and 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been extensively used in scientific research as a pharmacological tool. This compound has been found to have a wide range of biological activities such as anti-inflammatory, analgesic, and anti-tumor properties. It has also been used as a modulator of the immune system, and as an inhibitor of various enzymes such as COX-2 and MMPs.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-6-13(9-15(11)18)20-17(22)16(21)19-10-12-4-7-14(23-2)8-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUHVUAXWWKMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-butyl-6-methyl-4-pyrimidinyl)amino]ethyl}-5-oxo-D-prolinamide trifluoroacetate](/img/structure/B5030107.png)
![2-(4-chlorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5030115.png)
![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B5030125.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-cyclohexen-1-ylmethyl)piperazine](/img/structure/B5030132.png)
![3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
![N-(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5030138.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-methylbutanamide](/img/structure/B5030149.png)
![4-methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5030157.png)
![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)
![5-amino-N-(2,6-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5030185.png)